molecular formula C7H13NO3 B12937896 ethyl (2S)-morpholine-2-carboxylate

ethyl (2S)-morpholine-2-carboxylate

Cat. No.: B12937896
M. Wt: 159.18 g/mol
InChI Key: PTWKMUDNOPBYJO-LURJTMIESA-N
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Description

Ethyl (2S)-morpholine-2-carboxylate is a chemical compound belonging to the class of esters It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2S)-morpholine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of morpholine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2S)-morpholine-2-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield morpholine-2-carboxylic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Hydrolysis: Morpholine-2-carboxylic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Ethyl (2S)-morpholine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2S)-morpholine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Ethyl (2S)-morpholine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl (2S)-morpholine-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3/t6-/m0/s1

InChI Key

PTWKMUDNOPBYJO-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CNCCO1

Canonical SMILES

CCOC(=O)C1CNCCO1

Origin of Product

United States

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